2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Scientific Research Applications
Disposition and Metabolism of Novel Compounds
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans highlights the importance of understanding how new chemical entities are processed in the body. The research showed extensive metabolism with principal elimination via feces, and significant findings on metabolites and plasma components, which could be relevant for similar studies on new compounds like 2,6-difluoro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Renzulli et al., 2011).
Environmental Persistence and Human Exposure
Research on the environmental presence and human exposure to polyfluoroalkyl chemicals (PFCs) provides a model for understanding the environmental and health implications of widespread use of synthetic chemicals. Studies have detailed the detection of PFCs in human serum, indicating widespread exposure, and have investigated the effects on health and development (Calafat et al., 2007). This research framework could be applied to study the environmental and health impacts of this compound.
Biomonitoring and Risk Assessment
The study on perfluorooctanesulfonate and related fluorochemicals in human blood across several countries by Kannan et al. (2004) exemplifies the importance of biomonitoring for assessing the risk and exposure levels of new chemicals. Understanding the global distribution and variation in exposure levels can help in the risk assessment of new compounds such as this compound Kannan et al., 2004).
Mechanism of Action
Target of Action
It is known that compounds with similar structures often interact with various receptors or enzymes, which play crucial roles in cellular processes .
Mode of Action
Compounds with similar structures often work by binding to their target proteins and modulating their activity . This can result in changes to the cellular processes controlled by these targets.
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects such as the modulation of signal transduction, gene expression, and metabolic processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The action of similar compounds often results in changes to cellular processes, which can lead to various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3OS/c1-11-5-7-12(8-6-11)24-18(13-9-26-10-16(13)23-24)22-19(25)17-14(20)3-2-4-15(17)21/h2-8H,9-10H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVLGJFDOGNORU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.